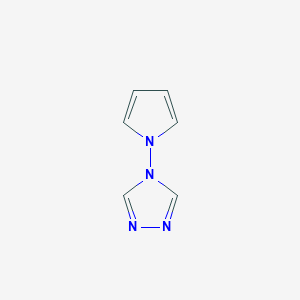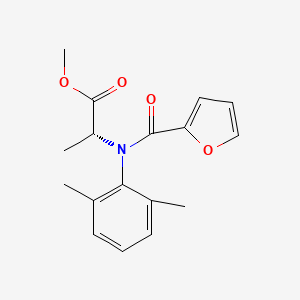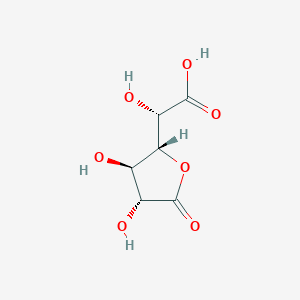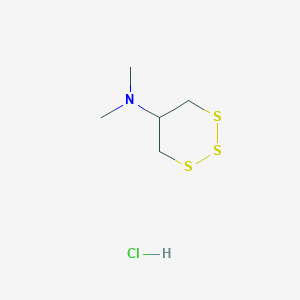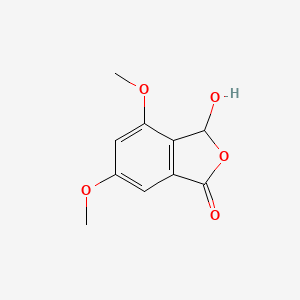
3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-disubstituted benzofurans with suitable reagents can lead to the formation of the desired compound . Photochemical reactions have also been employed to synthesize benzofuran derivatives, utilizing light to induce cyclization and subsequent aromatization .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions. The use of green chemistry principles, such as employing green solvents and catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biological processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl-2-benzofuran-1-one: Another benzofuran derivative with similar structural features.
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone:
Uniqueness
3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one stands out due to its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-hydroxy-4,6-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O5/c1-13-5-3-6-8(7(4-5)14-2)10(12)15-9(6)11/h3-4,10,12H,1-2H3 |
InChI Key |
QDYDSSIAOAIEGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(OC2=O)O)C(=C1)OC |
Synonyms |
3-HDM-IBF cpd 3-hydroxy-4,6-dimethoxy-3H-isobenzofuran-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


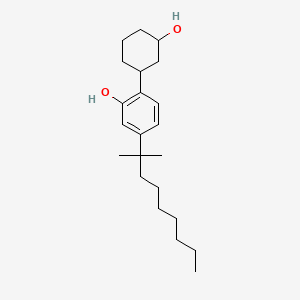
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)
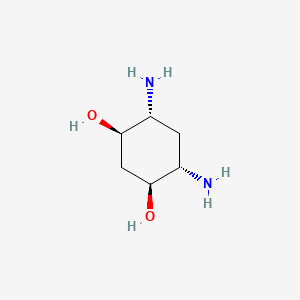
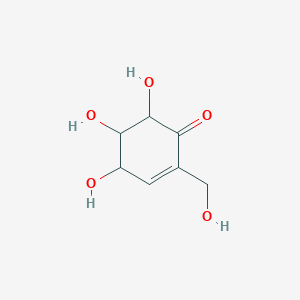
![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)
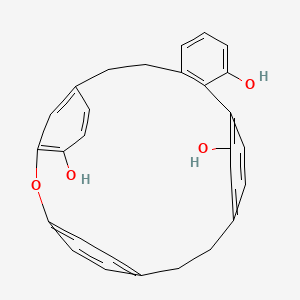

![4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)
